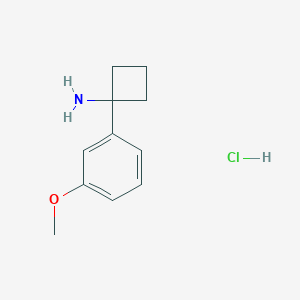
Tetrahydro-1-methylthiophenium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-1-methylthiophenium methyl sulfate is a chemical compound with the molecular formula C5H12O4S2 It is known for its unique structure, which includes a tetrahydrothiophenium ring substituted with a methyl group and a methyl sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-1-methylthiophenium methyl sulfate typically involves the reaction of tetrahydrothiophene with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Safety measures are also implemented to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-1-methylthiophenium methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophenium derivatives.
Scientific Research Applications
Tetrahydro-1-methylthiophenium methyl sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tetrahydro-1-methylthiophenium methyl sulfate involves its interaction with various molecular targets. The sulfonium group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecules. The pathways involved may include nucleophilic attack, electron transfer, and radical formation.
Comparison with Similar Compounds
Tetrahydrothiophene: A related compound with a similar ring structure but lacking the methyl sulfate group.
Methylthiophenium salts: Compounds with similar sulfonium groups but different substituents.
Uniqueness: Tetrahydro-1-methylthiophenium methyl sulfate is unique due to its combination of a tetrahydrothiophenium ring and a methyl sulfate group. This structure imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl sulfate;1-methylthiolan-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11S.CH4O4S/c1-6-4-2-3-5-6;1-5-6(2,3)4/h2-5H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZBHPBZSXIEFT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)[O-].C[S+]1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612434 |
Source


|
| Record name | 1-Methylthiolan-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93226-43-8 |
Source


|
| Record name | 1-Methylthiolan-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
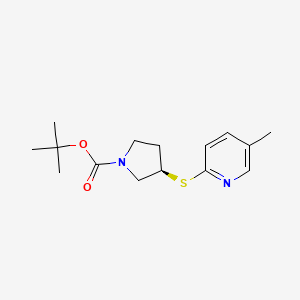
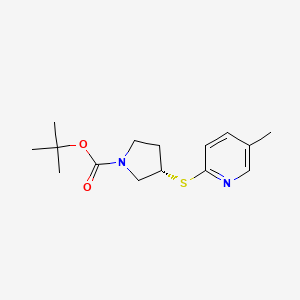
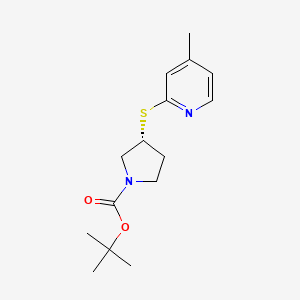
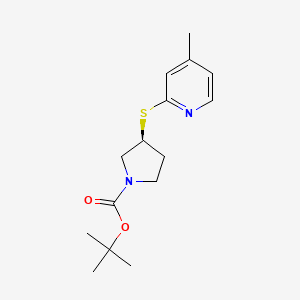
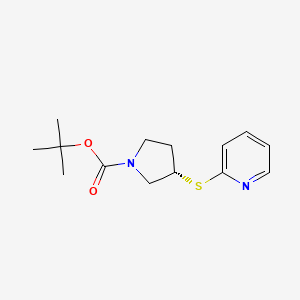
![3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B7985644.png)

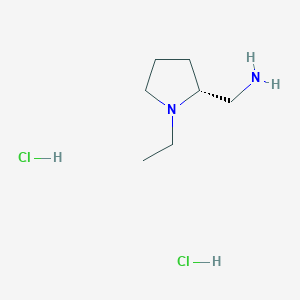
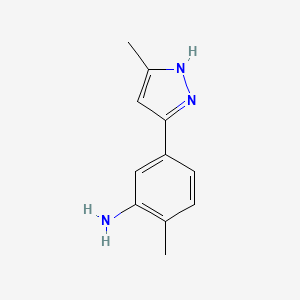
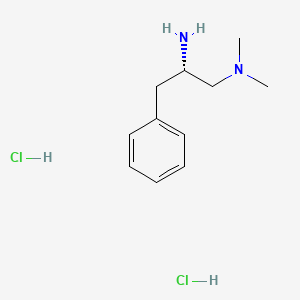
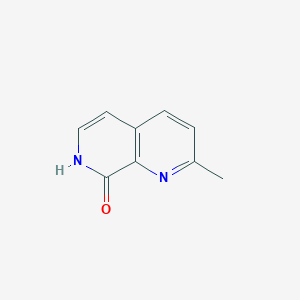
![(S)-tert-Butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate](/img/structure/B7985685.png)

